molecular formula C17H21ClN2O4S B11503426 Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro-

Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro-

Cat. No.: B11503426
M. Wt: 384.9 g/mol
InChI Key: KPJPQHHDKSRWGT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro- typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to nitration and chlorination reactions to introduce the nitro and chloro substituents, respectively.

The final step involves the sulfonamide formation, where the intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions, including temperature and solvent, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other nucleophiles.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Amino derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro- involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation . The compound’s unique structure allows it to interact with the active site of the enzyme, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro- can be compared with other benzenesulfonamide derivatives, such as:

    Benzenesulfonamide, N-(2-chloro-4-nitrophenyl)-: Similar structure but lacks the adamantane moiety.

    Benzenesulfonamide, N-(4-nitrophenyl)-: Similar structure but lacks both the adamantane moiety and the chloro substituent.

The presence of the adamantane moiety in Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro- enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications .

Properties

Molecular Formula

C17H21ClN2O4S

Molecular Weight

384.9 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C17H21ClN2O4S/c18-15-2-1-14(20(21)22)6-16(15)25(23,24)19-10-17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,11-13,19H,3-5,7-10H2

InChI Key

KPJPQHHDKSRWGT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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